molecular formula C4HBrLiNO2S B1435560 Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate CAS No. 1803594-42-4

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate

Cat. No. B1435560
CAS RN: 1803594-42-4
M. Wt: 214 g/mol
InChI Key: LIQDYRFHYWBABX-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate, commonly referred to as LiBThC, is a lithium-based compound with a wide range of applications in scientific research. LiBThC is a versatile reagent that can be used in a variety of chemical reactions, including synthesis and catalysis. The compound has been studied extensively for its potential to catalyze organic reactions and has been found to be highly effective in a number of different contexts. Additionally, LiBThC has been investigated for its potential applications in biochemistry and physiology, making it a valuable tool for researchers in a wide range of disciplines.

Scientific Research Applications

Medicinal Chemistry

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate has potential applications in medicinal chemistry due to the thiazole moiety’s significance in drug development . Thiazoles are present in various drugs with anticancer properties, such as dabrafenib and dasatinib . The lithium ion may also play a role in affecting the bioavailability or pharmacokinetics of the compound.

Energy Storage

In the field of energy storage, particularly in battery technology, lithium ions are crucial. While specific data on Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate is limited, related compounds have been explored for their potential in enhancing battery performance and capacity .

Materials Science

Thiazole derivatives are explored for their applications in materials science, including the development of novel polymers and coatings . The bromine atom in the compound could potentially be utilized for further chemical modifications, leading to materials with unique properties.

Environmental Science

Compounds containing thiazole rings are being studied for their environmental applications, such as in the degradation of pollutants or as part of sensors for environmental monitoring . The bromine component could be involved in reactions that break down harmful substances.

Agriculture

In agriculture, thiazole compounds are investigated for their use as fungicides or growth regulators . Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate could be a precursor or an active ingredient in formulations designed to protect crops or improve yields.

Chemical Synthesis

This compound could serve as an intermediate in the synthesis of more complex molecules. The thiazole ring is a common structural motif in many synthetic targets, and the bromine atom can act as a good leaving group or be replaced in further chemical transformations .

Mechanism of Action

properties

IUPAC Name

lithium;5-bromo-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQDYRFHYWBABX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(SC(=N1)C(=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrLiNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate

CAS RN

1803594-42-4
Record name lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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